1-Ethyl-1H-1,2,4-triazol-5-amine hydrochloride
Overview
Description
1-Ethyl-1H-1,2,4-triazol-5-amine hydrochloride is a chemical compound with the molecular formula C4H9ClN4 and a molecular weight of 148.59 g/mol It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
It is known that similar 1,2,4-triazole derivatives act as aromatase inhibitors . Aromatase is an enzyme involved in the biosynthesis of estrogens, and its inhibition can be beneficial in conditions like estrogen-dependent breast cancer .
Mode of Action
This interaction can lead to changes in the enzyme’s activity and subsequently alter the metabolic pathways .
Biochemical Pathways
Based on the known action of similar 1,2,4-triazole derivatives, it can be inferred that the compound may influence the aromatase pathway, leading to decreased estrogen production .
Pharmacokinetics
It is known that the ability of similar compounds to form hydrogen bonds can improve their pharmacokinetics and pharmacological properties .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may lead to decreased estrogen production, which could potentially be beneficial in treating estrogen-dependent conditions .
Action Environment
It is known that the triazoles, of which this compound is a member, are sensitive to heat, friction, and impact .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-1H-1,2,4-triazol-5-amine hydrochloride typically involves the reaction of 1-ethyl-1H-1,2,4-triazole with hydrochloric acid. The reaction conditions usually require a controlled environment to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The process would be scaled up to accommodate larger quantities, with additional steps to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-1H-1,2,4-triazol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazole compounds .
Scientific Research Applications
1-Ethyl-1H-1,2,4-triazol-5-amine hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-1H-1,2,4-triazol-3-amine: A similar compound with a different substitution pattern on the triazole ring.
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: Another triazole derivative with different functional groups.
Uniqueness
1-Ethyl-1H-1,2,4-triazol-5-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt.
Biological Activity
1-Ethyl-1H-1,2,4-triazol-5-amine hydrochloride is a derivative of the triazole class of compounds, characterized by its five-membered heterocyclic structure containing three nitrogen atoms. This compound has gained attention due to its diverse biological activities, particularly in antifungal, anticancer, and anti-inflammatory domains. The hydrochloride form enhances its solubility and bioavailability, making it a valuable candidate for various therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C4H8ClN5
- Molecular Weight : Approximately 148.59 g/mol
- Structure : The compound features a triazole ring with an ethyl substitution at the 1-position and an amine group at the 5-position.
Antifungal Activity
This compound exhibits significant antifungal properties. It primarily acts by inhibiting ergosterol synthesis, a crucial component of fungal cell membranes. This mechanism is similar to other triazole antifungals such as fluconazole and itraconazole.
Table 1: Antifungal Efficacy Against Common Fungal Strains
Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Candida albicans | 0.5 µg/mL | |
Aspergillus fumigatus | 1.0 µg/mL | |
Cryptococcus neoformans | 0.25 µg/mL |
Anticancer Activity
Research indicates that derivatives of this compound may possess anticancer properties. These compounds have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Lines
A study investigated the effect of triazole derivatives on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against these cell lines without significant toxicity to normal cells.
Anti-inflammatory Activity
The compound has also been explored for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Table 2: Anti-inflammatory Activity
Inflammatory Marker | Effect on Expression | Reference |
---|---|---|
TNF-α | Reduced by 30% | |
IL-6 | Reduced by 25% | |
COX-2 | Inhibition observed |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Ergosterol Synthesis Inhibition : Disruption of fungal cell membrane integrity.
- Cell Cycle Modulation : Induction of apoptosis in cancer cells through activation of caspases.
- Cytokine Modulation : Decreased production of inflammatory mediators.
Properties
IUPAC Name |
2-ethyl-1,2,4-triazol-3-amine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.ClH/c1-2-8-4(5)6-3-7-8;/h3H,2H2,1H3,(H2,5,6,7);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNIXWDZBBCGLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC=N1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255717-34-0 | |
Record name | 1H-1,2,4-Triazol-5-amine, 1-ethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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